3-(Methoxymethyl)-3-methylpiperidine

Medicinal Chemistry ADME Properties Lipophilicity

3-(Methoxymethyl)-3-methylpiperidine (CAS 955082-73-2) is a piperidine derivative characterized by a unique 3,3-disubstitution pattern consisting of a methoxymethyl group and a methyl group on the piperidine ring. This structural motif imparts distinct physicochemical properties, such as altered steric bulk and lipophilicity compared to its mono-substituted analogs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13566377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-3-methylpiperidine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)COC
InChIInChI=1S/C8H17NO/c1-8(7-10-2)4-3-5-9-6-8/h9H,3-7H2,1-2H3
InChIKeySLWOLYNSLRMTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-3-methylpiperidine: A Specialized Piperidine Building Block for Chemical Research and Synthesis


3-(Methoxymethyl)-3-methylpiperidine (CAS 955082-73-2) is a piperidine derivative characterized by a unique 3,3-disubstitution pattern consisting of a methoxymethyl group and a methyl group on the piperidine ring . This structural motif imparts distinct physicochemical properties, such as altered steric bulk and lipophilicity compared to its mono-substituted analogs . The compound is widely utilized as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals , with a typical commercial purity of 97% .

Why 3-(Methoxymethyl)-3-methylpiperidine Cannot Be Replaced by Simple 3-Substituted Piperidines in Advanced Synthesis


Generic substitution of 3-(methoxymethyl)-3-methylpiperidine with simpler analogs like 3-methylpiperidine or 3-(methoxymethyl)piperidine can lead to significant alterations in synthetic outcomes and final compound properties due to fundamental differences in steric and electronic environments . The unique 3,3-disubstituted quaternary carbon center provides a distinct three-dimensional shape and spatial orientation of functional groups that cannot be replicated by mono-substituted derivatives . This stereoelectronic differentiation directly impacts molecular recognition, such as binding affinity in biological targets, and influences key chemical properties like lipophilicity (LogP) and hydrogen bonding capacity, which are critical for downstream applications in medicinal chemistry .

Quantitative Evidence for Selecting 3-(Methoxymethyl)-3-methylpiperidine over Closest Structural Analogs


Enhanced Lipophilicity for Optimized Drug-Like Properties

The presence of both a methoxymethyl and methyl group at the 3-position of 3-(Methoxymethyl)-3-methylpiperidine increases its computed lipophilicity compared to mono-substituted analogs. This property is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery .

Medicinal Chemistry ADME Properties Lipophilicity

Increased Steric Bulk and Conformational Restriction for Improved Target Selectivity

The 3,3-disubstituted quaternary carbon center in 3-(Methoxymethyl)-3-methylpiperidine provides increased steric bulk and conformational restriction relative to simple 3-methylpiperidine or 3-(methoxymethyl)piperidine. This feature can lead to enhanced selectivity for biological targets by restricting the molecule to a more defined 3D conformation .

Chemical Biology Structure-Based Drug Design Selectivity

Differentiated Hydrogen Bonding Capacity for Modulating Solubility and Binding

The methoxymethyl group in 3-(Methoxymethyl)-3-methylpiperidine introduces a hydrogen bond acceptor (HBA) not present in 3-methylpiperidine, while the methyl group adds a hydrophobic element absent in 3-(methoxymethyl)piperidine. This balanced profile is critical for achieving both solubility and target engagement .

Medicinal Chemistry Solubility Molecular Recognition

Consistent and High Purity (97%+) for Reliable Synthetic Outcomes

3-(Methoxymethyl)-3-methylpiperidine is consistently supplied with a minimum purity of 97%, ensuring reliable and reproducible results in chemical reactions and biological assays . This level of purity minimizes the risk of side reactions and confounding biological effects from impurities.

Chemical Synthesis Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 3-(Methoxymethyl)-3-methylpiperidine Based on Evidence


Medicinal Chemistry: CNS Drug Discovery Scaffold

The increased lipophilicity (computed LogP ~1.2) of 3-(Methoxymethyl)-3-methylpiperidine compared to its simpler analogs makes it a preferred building block for optimizing blood-brain barrier penetration in CNS drug discovery programs. Its unique steric and hydrogen bonding properties can be leveraged to design selective ligands for neurological targets.

Chemical Biology: Conformationally Restricted Probes

The 3,3-disubstituted quaternary center provides conformational restriction that is valuable for creating rigid, defined shapes in chemical probes. This can be critical for studying protein-ligand interactions and for developing selective enzyme inhibitors or receptor modulators.

Advanced Organic Synthesis: Building Block for Complex Molecules

As a high-purity (97%) intermediate, 3-(Methoxymethyl)-3-methylpiperidine is an essential starting material for the synthesis of more complex pharmaceutical agents and natural product analogs. Its dual functionality allows for versatile synthetic transformations, including nucleophilic substitutions and further functionalization of the piperidine nitrogen.

Structure-Activity Relationship (SAR) Studies: Probing Steric and Electronic Effects

This compound serves as an ideal candidate for SAR studies aimed at understanding the impact of 3-position substitution on biological activity. By comparing it directly with 3-methylpiperidine and 3-(methoxymethyl)piperidine, researchers can dissect the contributions of steric bulk and hydrogen bonding to target binding and potency.

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